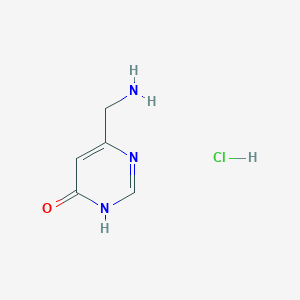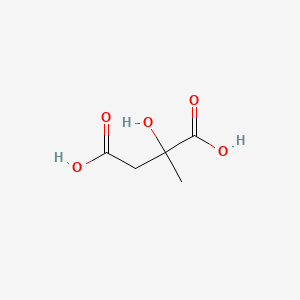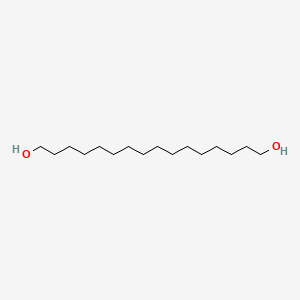
Bendazac sodium
Descripción general
Descripción
Bendazac, also known as bendazolic acid, is a non-steroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is available as an eye drop for the treatment of cataracts and as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions .
Synthesis Analysis
The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis . The principal action of Bendazac is the inhibition of protein denaturation .Molecular Structure Analysis
The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol .Chemical Reactions Analysis
Bendazac is known for its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics . Its principal action is the inhibition of protein denaturation .Physical And Chemical Properties Analysis
Bendazac is a solid substance . It has a molar mass of 282.299 g/mol . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Cataract Treatment Potential Bendazac Sodium, known for its anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties, has been primarily researched for its role in inhibiting protein denaturation. This action is particularly relevant in the context of cataract formation, where protein denaturation within the eye's lens leads to opacification and vision impairment. Early studies on oral Bendazac Lysine, a derivative better absorbed than this compound, suggest its potential to stabilize lens opacification in cataract patients. Despite some promising outcomes, including improvements in visual acuity, the reliability of these metrics and the long-term tolerability of Bendazac require further validation through comprehensive clinical trials (Balfour & Clissold, 1990).
Immunomodulatory Effects in Hematopoietic Cell Transplantation Recent investigations into Bendamustine, closely related to this compound in its chemical nature, have unveiled its immunomodulatory effects, particularly in the context of allogeneic hematopoietic cell transplantation (HCT). Utilized before or after the transplantation of donor blood or bone marrow cells, Bendamustine shows promise in reducing transplant-related side effects, such as graft-versus-host disease (GvHD), while enhancing the anti-cancer efficacy of the transplant. These findings open new avenues for the use of Bendamustine in modulating the immune response to improve patient outcomes following allogeneic HCT, marking a significant advance in the therapeutic landscape (Stokes et al., 2021).
Cancer Therapeutic Potential Bendamustine, sharing pharmacological similarities with this compound, has garnered attention for its efficacy in treating indolent non-Hodgkin's lymphoma and mantle cell lymphoma. Its mechanism, distinct from other alkylating agents, alongside a limited cross-resistance profile, makes it a valuable addition to oncology, particularly for patients with refractory conditions. Clinical trials highlight its effectiveness, either as monotherapy or in combination with other treatments, offering a blend of high response rates and manageable toxicity. This supports Bendamustine's role as a significant therapeutic option in oncology, emphasizing the need for further research to explore its full potential across different cancer types (Garnock-Jones, 2010).
Mecanismo De Acción
Target of Action
Bendazac Sodium, a non-steroidal anti-inflammatory drug (NSAID), primarily targets ocular lens proteins . These proteins play a crucial role in maintaining the transparency and refractive index of the lens, which is essential for vision.
Mode of Action
The principal action of this compound is the inhibition of protein denaturation . It interacts with ocular lens proteins and prevents their denaturation, a process that can lead to the formation of cataracts .
Pharmacokinetics
This compound is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . Approximately 15% of a this compound dose is also excreted in the urine unchanged and as a glucuronide . The plasma elimination half-life of this compound is given as 1.7 to 5.2 hours, with a mean of 3.5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of protein denaturation in the lens of the eye . This results in the management and delay of cataract progression, thereby preserving vision . It’s important to note that this compound has been withdrawn or discontinued in various international regions due to its potential for eliciting hepatotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with hepatic cirrhosis or renal insufficiency may experience altered pharmacokinetics due to impaired drug metabolism . Therefore, the patient’s health status and physiological environment can significantly impact the drug’s action.
Propiedades
IUPAC Name |
sodium;2-(1-benzylindazol-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGHIKJGVMEFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20187-55-7 (Parent) | |
| Record name | Bendazac sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046644 | |
| Record name | Bendazac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22199-35-5, 23255-99-4 | |
| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZAC SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW243Q44Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)



![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/no-structure.png)


![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)

